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Compound of Interest

Compound Name: N-(3-nitrobenzyl)cyclohexanamine

CAS No.: 59507-50-5

Cat. No.: B187430

Get Quote

Definitive Identification, Synthetic Protocols, and Application Profiles

Executive Summary
N-(3-nitrobenzyl)cyclohexanamine is a pivotal secondary amine intermediate used primarily

in the synthesis of nitrogen-containing heterocycles (benzimidazoles, quinoxalines) and

ferroptosis inhibitors. Its structural utility lies in the orthogonality of its functional groups: the

secondary amine serves as a nucleophilic handle for acylation or alkylation, while the nitro

group acts as a "masked" aniline, ready for reduction and subsequent cyclization.

This guide provides the definitive registry data, a self-validating synthesis protocol avoiding

common over-alkylation pitfalls, and a mechanistic breakdown of its utility in drug discovery.

Chemical Identity & Registry
Precise identification is critical as positional isomers (2-nitro and 4-nitro) possess distinct

reactivity profiles.
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Parameter Data

Chemical Name N-(3-nitrobenzyl)cyclohexanamine

IUPAC Name N-[(3-nitrophenyl)methyl]cyclohexanamine

CAS Number (HBr Salt) 1609396-61-3 (Commercially dominant form)

CAS Number (Free Base)
Not widely indexed; typically generated in situ or

isolated as an oil.

Molecular Formula C₁₃H₁₈N₂O₂

Molecular Weight 234.30 g/mol

SMILES [O-]c1cccc(CNC2CCCCC2)c1

InChI Key
DLZXLCHQWOZGSE-UHFFFAOYSA-N

(Analogous base structure)

Appearance
Viscous yellow oil (Free base) / Off-white solid

(HBr salt)

Critical Note on CAS: The free base is frequently synthesized and used immediately without

registration. For procurement, search for the Hydrobromide salt (CAS 1609396-61-3) or

synthesize de novo using the protocol below.

Synthetic Pathway: Selective Reductive Amination
Direct alkylation of cyclohexylamine with 3-nitrobenzyl halides often leads to over-alkylation

(tertiary amine formation). The industry-standard approach is Reductive Amination using

Sodium Triacetoxyborohydride (STAB), which ensures mono-alkylation selectivity and tolerates

the nitro group.

Reaction Mechanism
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The reaction proceeds via the formation of an iminium ion intermediate, followed by irreversible

hydride transfer.

3-Nitrobenzaldehyde
+ Cyclohexylamine
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Click to download full resolution via product page

Figure 1: Mechanistic flow of the reductive amination. The choice of reducing agent is critical to

prevent reduction of the nitro group.

Validated Experimental Protocol
Objective: Synthesis of N-(3-nitrobenzyl)cyclohexanamine (Free Base). Scale: 10 mmol

Reagents:

3-Nitrobenzaldehyde (1.51 g, 10 mmol)

Cyclohexylamine (1.19 g, 12 mmol, 1.2 eq)

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL)

Acetic Acid (glacial, catalytic, 1-2 drops)

Step-by-Step Methodology:

Imine Formation: In a dry round-bottom flask, dissolve 3-nitrobenzaldehyde in DCM (30 mL).

Add cyclohexylamine and catalytic acetic acid. Stir at room temperature for 30–60 minutes

under nitrogen. Checkpoint: Formation of the imine is often indicated by a slight color change

or cloudiness.

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Note: STAB is

preferred over NaBH₄ because it is less basic and less likely to reduce the nitro group or the

aldehyde directly.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via

TLC (Silica, 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear; the amine

product will be a polar spot (Rf ~0.2-0.3).

Quench: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until

gas evolution ceases.

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash

column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 85–95% as a pale yellow oil.

Analytical Characterization (Expected Data)
To validate the synthesis, compare spectral data against these standard parameters.

Technique Diagnostic Signal Structural Assignment

¹H NMR (400 MHz, CDCl₃) δ 8.20 (s, 1H), 8.08 (d, 1H)
Aromatic protons ortho to Nitro

group (deshielded).

δ 3.90 (s, 2H) Benzylic -CH₂-N protons.

δ 2.45 (m, 1H)
Methine proton on cyclohexyl

ring (-N-CH<).

δ 1.00 – 1.90 (m, 10H) Cyclohexyl methylene protons.

IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹ N-O stretch (Nitro group).

3300–3400 cm⁻¹
N-H stretch (Secondary

amine).

Mass Spectrometry m/z = 235.1 [M+H]⁺ Protonated molecular ion.

Applications in Drug Development
This compound is rarely the final API; it is a high-value scaffold.
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Ferroptosis Inhibition Pathway
Recent research utilizes this scaffold to synthesize oxazole-based ferroptosis inhibitors. The

cyclohexyl group improves metabolic stability compared to linear alkyl chains, while the nitro

group allows for late-stage diversification.

Benzimidazole Synthesis Workflow
The "Nitro-Reduction-Cyclization" strategy is a standard workflow where this amine is used to

create benzimidazoles.

N-(3-nitrobenzyl)cyclohexanamine
(Starting Scaffold)
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Nitro Reduction
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Target: Benzimidazole / Quinoxaline
(Bioactive Core)
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Figure 2: The strategic utility of the scaffold in heterocyclic synthesis.

Safety & Handling
Nitro Compounds: While 3-nitrobenzyl derivatives are generally stable, they should be

treated as potential energetic materials if heated under confinement. Avoid strong bases

which can cause exothermic decomposition.

Amine Toxicity: Cyclohexylamines are corrosive and skin irritants. Wear nitrile gloves and

work in a fume hood.

Storage: Store the free base under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation (N-

oxide formation). The HBr salt is stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/792696
https://pubchem.ncbi.nlm.nih.gov/compound/792696
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

